molecular formula C14H11NO3 B8798512 4-Acetyl-2'-nitrobiphenyl CAS No. 5730-96-1

4-Acetyl-2'-nitrobiphenyl

Cat. No.: B8798512
CAS No.: 5730-96-1
M. Wt: 241.24 g/mol
InChI Key: MTZQSMJVDMLVAV-UHFFFAOYSA-N
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Description

This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of carbazole derivatives and mesogenic materials . Its synthesis often involves catalytic cross-coupling or cyclization methods, with structural analogs frequently employed in studies of crystallography and surface adsorption behavior .

Properties

CAS No.

5730-96-1

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

1-[4-(2-nitrophenyl)phenyl]ethanone

InChI

InChI=1S/C14H11NO3/c1-10(16)11-6-8-12(9-7-11)13-4-2-3-5-14(13)15(17)18/h2-9H,1H3

InChI Key

MTZQSMJVDMLVAV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : The Cu/Pd-catalyzed decarboxylation of 4-Methyl-2’-nitrobiphenyl offers higher yields (up to 98%) under mild conditions compared to the high-temperature cyclization required for 4-Acetyl-2'-nitrobiphenyl .
  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂) at the 2'-position enhance stability but complicate reaction kinetics, whereas alkoxy groups improve mesogenic behavior in liquid crystals .
Physical and Chromatographic Properties

Chromatographic and spectroscopic data provide insights into molecular behavior:

Compound Name Rf Value Key Spectral Data (¹H NMR) Reference
This compound N/A Aromatic proton shifts at δ 7.5–8.2 (unreported)
4-Methyl-2’-nitrobiphenyl 0.48 Methyl singlet at δ 2.35, aromatic peaks at δ 7.2–8.0
4-Amino-4’-nitrobiphenyl N/A NH₂ stretch at 3400 cm⁻¹ (IR); pH-dependent SERS bands

Key Observations :

  • The lower Rf value of 4-Methyl-2’-nitrobiphenyl (0.48) vs. 4-bromotoluene (0.89) reflects polarity differences due to the -NO₂ group .
  • Adsorption studies of 4-Amino-4’-nitrobiphenyl on silver surfaces show orientation-dependent C-H stretching band absence under acidic conditions .
Structural and Crystallographic Features

Crystal engineering principles reveal how substituents dictate packing:

Compound Name Crystallographic Features Supramolecular Interactions Reference
This compound Monoclinic system, π-π stacking Acetyl-nitro dipole interactions
4-Acetyl-3’-bromobiphenyl Orthorhombic system Halogen bonding (C-Br···O)
4-Methoxy-2-nitro-biphenyl Layered structure Methoxy-nitro van der Waals forces

Key Observations :

  • The acetyl group in this compound facilitates dipole-driven π-π stacking, contrasting with halogen bonding in brominated analogs .
  • Methoxy substituents in 4-Methoxy-2-nitro-biphenyl enhance thermal stability due to van der Waals interactions .

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